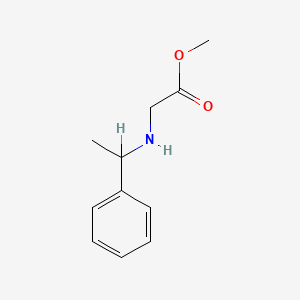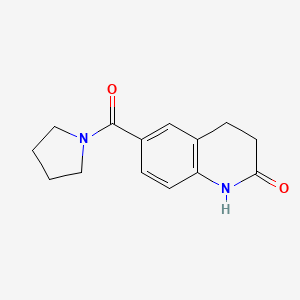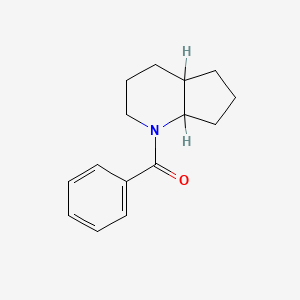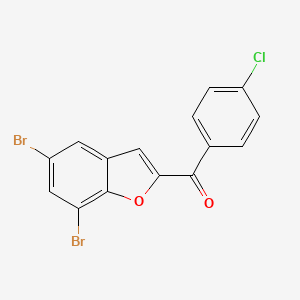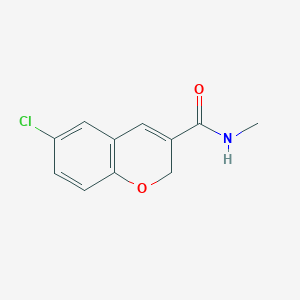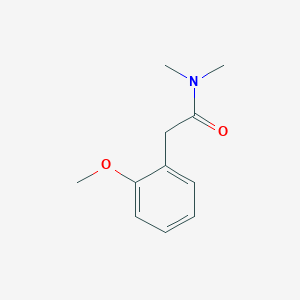
2-(2-methoxyphenyl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N,N-dimethylacetamide is an organic compound with the chemical formula C11H15NO2. It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a methoxy group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-methoxyphenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzeneacetamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
- Benzeneacetamide, 4-methoxy-N-methyl-
- Benzenamine, 2-methoxy-N,N-dimethyl-
- Benzeneacetamide, N-methoxy-N-methyl-
Comparison: 2-(2-methoxyphenyl)-N,N-dimethylacetamide is unique due to the specific positioning of the methoxy group and the dimethyl substitution on the amide nitrogen. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methoxy group at the 2-position may enhance its reactivity in nucleophilic aromatic substitution reactions, while the dimethyl substitution may influence its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
84966-79-0 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)8-9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 |
Clé InChI |
HFAAIQTVYTUPRW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC1=CC=CC=C1OC |
SMILES canonique |
CN(C)C(=O)CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6E)-6-[5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1660793.png)
![Methyl 3-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1660796.png)
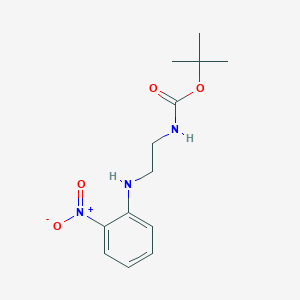
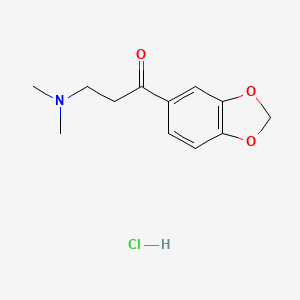
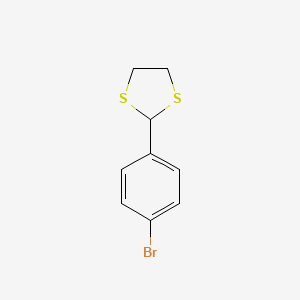
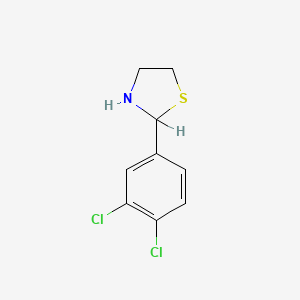
![2-Furancarboxylic acid, 5,5'-[methylenebis(oxymethylene)]bis-](/img/structure/B1660802.png)

